![molecular formula C14H14N4O B2686478 7-(1-(4-Methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine CAS No. 477865-23-9](/img/structure/B2686478.png)
7-(1-(4-Methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine
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Overview
Description
The compound “7-(1-(4-Methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been recognized for their significant biological activities in various domains, such as antibacterial, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been a subject of research for many years . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines, including “7-(1-(4-Methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine”, can be confirmed by various spectroscopic techniques such as IR, 1H-NMR, MS, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse and can lead to a wide range of biologically active compounds . For instance, some [1,2,4]triazolo[1,5-a]pyrimidines bearing functional groups at the C-2 and C-7 positions have shown good antiproliferative ability .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(1-(4-Methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine” can be determined using various analytical techniques. For instance, the molecular weight can be determined using mass spectrometry .Scientific Research Applications
- Researchers have explored the use of this compound as a reactant for the synthesis of ruthenium (II)-Hmtpo complexes . These complexes exhibit antimalarial activity and may serve as potential drug candidates.
- Additionally, it has been investigated as a dihydroorotate dehydrogenase inhibitor with antimalarial properties . Targeting this enzyme is crucial for combating malaria.
- The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has shown promise in disrupting influenza virus RNA-dependent RNA polymerase (RdRP) PA-PB1 subunits heterodimerization . This could lead to novel anti-influenza agents.
- The compound has been studied for its pharmacological activity related to binding to HIV TAR RNA . Understanding its interactions with viral RNA could inform antiviral strategies.
- Some derivatives of this scaffold have exhibited potent antitumor activities. For instance, 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine demonstrated cytotoxic effects . Researchers are exploring its mechanisms of action and potential as an anticancer agent.
- The compound has been synthesized using various methods. For example, a microwave-mediated, catalyst-free synthesis has been reported, providing a straightforward route to obtain this scaffold .
Antimalarial Activity
Influenza Virus Inhibition
Binding to HIV TAR RNA
Anticancer Potential
Synthetic Methodology
Future Directions
The future directions in the research of [1,2,4]triazolo[1,5-a]pyrimidines, including “7-(1-(4-Methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine”, involve the development of more potent and efficacious drugs with pyrimidine scaffold . The design and synthesis of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives are ongoing, with the aim of improving their biological activities .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act on various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been reported to exhibit their activities by selectively binding at specific sites .
Biochemical Pathways
Similar compounds have been reported to influence various pathways related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Result of Action
Similar compounds have been reported to exhibit significant anti-seizure effects .
properties
IUPAC Name |
7-[1-(4-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-10-3-5-12(6-4-10)19-11(2)13-7-8-15-14-16-9-17-18(13)14/h3-9,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVHGTGVPZEDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C2=CC=NC3=NC=NN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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